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Compound of Interest

Compound Name: Maltol isobutyrate

Cat. No.: B1587439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Maltol isobutyrate is a flavoring substance valued for its complex and desirable sensory

profile. It is characterized by sweet, fruity, strawberry, caramel, and cotton candy aroma and

flavor notes.[1][2][3] As a synthetic flavoring agent, it is used to enhance and impart these

characteristics in a variety of products, including fine fragrances, cosmetics, and food products.

[1][4] This document provides detailed application notes and protocols for the sensory

evaluation of Maltol isobutyrate in sensory panel studies, aimed at researchers, scientists,

and drug development professionals.

Sensory Profile and Organoleptic Properties
Maltol isobutyrate is described as a high-impact and stable aroma chemical.[1] Its flavor

profile is a fusion of fruit and confectionery notes, which allows for the creation of complex and

layered accords in both fragrance and flavor development.[1] Compared to similar flavoring

agents like maltol and ethyl maltol which primarily contribute a direct caramelic sweetness,

Maltol isobutyrate introduces a distinct fruity dimension, particularly a pronounced strawberry

character.[1]

Table 1: Organoleptic Properties of Maltol Isobutyrate
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Property Description Source of Information

Odor Type Caramellic, Fruity, Sweet [3]

Odor Profile

Sweet strawberry-caramel with

cotton candy warmth.[1] At

10.00% in propylene glycol:

sweet strawberry, fruity,

tropical, berry, cotton candy.[3]

At 1.00%: Sweet, fruit and

slight burnt, caramelized sugar

jamy notes with a cotton candy

afternote.[3]

[1][3]

Flavor Profile

Sweet, jamy, fruity, milky,

caramellic with bubble gum

and cotton candy nuances (at

10.00 - 30.00 ppm).[2][3]

[2][3]

Odor Strength

Medium; recommended to be

smelled in a 10.00% solution

or less.[3]

[3]

Substantivity on Blotter > 336 hours at 100.00% [3]

Experimental Protocols for Sensory Panel Studies
The following protocols are designed based on established methodologies for the sensory

evaluation of flavoring compounds. They can be adapted for various research objectives, such

as determining detection and recognition thresholds, characterizing the flavor profile, and

assessing consumer acceptance.

Protocol 1: Determination of Detection and Recognition
Thresholds
Objective: To determine the lowest concentration at which Maltol isobutyrate can be detected

(detection threshold) and recognized by its characteristic aroma/flavor (recognition threshold) in

a specific medium (e.g., water, hydroalcoholic solution).
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Materials:

Maltol isobutyrate (food grade)

Deionized, odorless, and tasteless water (or other specified solvent)

Glass vials with Teflon-lined caps

Graduated pipettes and volumetric flasks

Sensory evaluation booths with controlled lighting and ventilation

Procedure:

Panelist Selection: Recruit 20-30 panelists with demonstrated sensory acuity and experience

in sensory evaluation. Panelists should be non-smokers and free from any conditions that

could affect their sense of smell or taste.

Sample Preparation:

Prepare a stock solution of Maltol isobutyrate in the chosen solvent.

Prepare a series of dilutions from the stock solution, typically in ascending order of

concentration (e.g., in steps of 2 or 3). The concentration range should be determined

from preliminary tests to bracket the expected threshold.

Test Method (ASTM E679 - Ascending Forced-Choice Method of Limits):

Present panelists with three samples at each concentration level: two blanks (solvent only)

and one sample containing Maltol isobutyrate.

Instruct panelists to identify the "odd" sample.

The detection threshold for an individual is the lowest concentration at which they correctly

identify the odd sample in two consecutive presentations.

For the recognition threshold, after identifying the odd sample, panelists are asked to

describe its aroma/flavor. The recognition threshold is the lowest concentration at which
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they can correctly describe the characteristic sensory attributes of Maltol isobutyrate.

Data Analysis: The group threshold is typically calculated as the geometric mean of the

individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of Maltol isobutyrate by identifying and

quantifying its key aroma and flavor attributes.

Materials:

Maltol isobutyrate solutions at various concentrations

Reference standards for aroma and flavor attributes (e.g., strawberry juice for "strawberry,"

caramel candy for "caramel")

Sensory evaluation software or standardized ballots

Sensory panel of 8-12 highly trained assessors

Procedure:

Lexicon Development:

In initial sessions, present the trained panel with various concentrations of Maltol
isobutyrate.

Through open discussion, the panel will generate a list of descriptive terms (a lexicon) for

the aroma and flavor of the compound.

Provide reference standards to anchor the meaning of each descriptor.

Panel Training:

Train the panelists on the use of an intensity scale (e.g., a 15-point numerical scale or a

Labeled Magnitude Scale) to rate the intensity of each attribute in the lexicon.

Conduct practice sessions to ensure panelist consistency and reliability.
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Sample Evaluation:

Prepare samples of Maltol isobutyrate at the desired concentrations in the chosen

medium.

Present the samples to the panelists in a randomized and blind manner.

Panelists will individually rate the intensity of each attribute for each sample.

Data Analysis:

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities across different concentrations.

Visualize the results using spider plots or bar charts to represent the sensory profile.

Data Presentation
The following table summarizes the available quantitative sensory data for Maltol isobutyrate.

It is important to note that publicly available, comprehensive quantitative sensory panel data for

this specific compound is limited. The data below is compiled from technical resources.

Table 2: Quantitative Sensory Data for Maltol Isobutyrate
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Parameter Medium Concentration
Sensory
Description

Flavor Profile Solution 10.00 - 30.00 ppm

Sweet, jamy, fruity,

milky, caramellic with

bubble gum and

cotton candy nuances.

[2][3]

Odor Profile Propylene Glycol 10.00%

Sweet strawberry,

fruity, tropical, berry,

cotton candy.[3]

Odor Profile Solution 1.00%

Sweet, fruit and slight

burnt, caramelized

sugar jamy notes with

a cotton candy

afternote.[3]

Mandatory Visualizations
Olfactory Signal Transduction Pathway
The perception of aroma molecules like Maltol isobutyrate is initiated by their interaction with

olfactory receptors in the nasal cavity. This process involves a G-protein coupled receptor

(GPCR) signaling cascade.
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Caption: Olfactory signal transduction pathway for an odorant like Maltol isobutyrate.

Experimental Workflow for Quantitative Descriptive
Analysis (QDA)
The following diagram illustrates the key steps involved in conducting a Quantitative

Descriptive Analysis of Maltol isobutyrate.
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Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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